molecular formula C10H6N2O2 B12871556 2-Acetylbenzo[d]oxazole-6-carbonitrile

2-Acetylbenzo[d]oxazole-6-carbonitrile

Cat. No.: B12871556
M. Wt: 186.17 g/mol
InChI Key: HWAXTEYPOPVDFD-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-6-carbonitrile is a heterocyclic compound that belongs to the oxazole family It is characterized by a benzene ring fused to an oxazole ring, with an acetyl group at the 2-position and a carbonitrile group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-6-carbonitrile typically involves the condensation of benzamide with 2-bromoacetophenone derivatives. This reaction is often catalyzed by transition metals such as copper or iron, which facilitate the formation of the oxazole ring. The reaction conditions usually include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetylbenzo[d]oxazole-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and carbonitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylbenzo[d]oxazole-6-carbaldehyde
  • 2-Acetylbenzo[d]oxazole-6-methyl
  • 2-Acetylbenzo[d]oxazole-6-chloro

Uniqueness

2-Acetylbenzo[d]oxazole-6-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-6-carbonitrile

InChI

InChI=1S/C10H6N2O2/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,1H3

InChI Key

HWAXTEYPOPVDFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=C(C=C2)C#N

Origin of Product

United States

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